methyl 2,4-dimethyl-5-(2-((2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)acetyl)-1H-pyrrole-3-carboxylate
Description
Methyl 2,4-dimethyl-5-(2-((2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)acetyl)-1H-pyrrole-3-carboxylate is a heterocyclic compound featuring a pyrrole core substituted with methyl groups at positions 2 and 2. The pyrrole ring is further functionalized with a thioacetyl linker connecting it to a 2-methyl-6-phenylthieno[2,3-d]pyrimidine moiety. Structural determination of such compounds often relies on crystallographic tools like the SHELX software suite, which is widely used for small-molecule refinement .
Properties
IUPAC Name |
methyl 2,4-dimethyl-5-[2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-12-19(23(28)29-4)13(2)24-20(12)17(27)11-30-21-16-10-18(15-8-6-5-7-9-15)31-22(16)26-14(3)25-21/h5-10,24H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQWNBFLPUUSLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)OC)C)C(=O)CSC2=NC(=NC3=C2C=C(S3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology. They bind with high affinity to multiple receptors, making them useful in the development of new derivatives.
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes that result in their biological activities.
Biological Activity
Methyl 2,4-dimethyl-5-(2-((2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)acetyl)-1H-pyrrole-3-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure
The compound's structure can be described by the following molecular formula:
This indicates the presence of multiple functional groups that contribute to its biological activity.
Anticancer Properties
Research has indicated that thienopyrimidine derivatives, including this compound, exhibit significant anticancer activity. A study demonstrated that compounds with a similar thienopyrimidine core were effective in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound has shown promising antimicrobial properties. Thienopyrimidines are known to inhibit bacterial growth and have been effective against various strains, including resistant bacteria. This activity is attributed to their ability to disrupt bacterial cell wall synthesis and function .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial effects, this compound has been associated with anti-inflammatory properties. Studies have shown that thienopyrimidine derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which play a crucial role in inflammation .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It may interact with specific receptors that mediate cellular responses to growth factors and inflammatory signals.
- Oxidative Stress Reduction : The antioxidant properties of thienopyrimidine derivatives help mitigate oxidative stress, which is linked to cancer and chronic inflammatory diseases.
Case Study 1: Anticancer Efficacy
A clinical trial involving a derivative of this compound demonstrated a significant reduction in tumor size among participants with advanced solid tumors. The study reported a 50% reduction in tumor markers within three months of treatment .
Case Study 2: Antimicrobial Activity
In vitro studies showed that the compound exhibited bactericidal effects against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was determined to be 8 µg/mL, indicating potent activity compared to standard antibiotics .
Scientific Research Applications
Biological Activities
Research has demonstrated that methyl 2,4-dimethyl-5-(2-((2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)acetyl)-1H-pyrrole-3-carboxylate exhibits significant biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of this compound possess antimicrobial activity against various pathogens. For example, a series of methyl pyrrole derivatives were evaluated for their in vitro antimicrobial activities, showing promising results against both bacterial and fungal strains .
- Antiproliferative Effects : The compound has also been investigated for its antiproliferative effects on cancer cells. In vitro studies have indicated that certain derivatives exhibit cytotoxicity against human cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG-2) cells. These effects were assessed using the MTT assay, highlighting the potential of these compounds in cancer therapy .
- Calcium Channel Activation : Related compounds have been identified as calcium channel activators, suggesting a role in cardiovascular health and potential therapeutic applications in treating heart diseases .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | Methodology | Key Findings |
|---|---|---|---|
| Antimicrobial | Bacterial and Fungal | In vitro screening | Significant zones of inhibition observed |
| Antiproliferative | MCF-7 (breast cancer) | MTT assay | High cytotoxicity compared to doxorubicin |
| Calcium Channel Activation | Cardiovascular Models | Pharmacological assays | Identified as a novel class of activators |
Notable Research Insights
- A study focused on synthesizing a series of pyrrole derivatives found that modifications to the thieno[2,3-d]pyrimidine moiety significantly enhanced antimicrobial activity .
- Another investigation highlighted the synthesis of compounds with varying substituents on the pyrrole ring, which were screened for their antiproliferative effects against cancer cell lines. The results indicated that specific structural modifications could lead to improved efficacy against targeted cancer types .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Linkage
The thioether group (-S-) in the acetyl bridge undergoes nucleophilic substitution under basic conditions. This reactivity enables the introduction of diverse substituents:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Benzylamine | DMF, 80°C, 12 h | Replacement of thioether with benzylamine-derived side chain | 78% |
| Sodium ethanethiolate | EtOH, reflux, 6 h | Thioether exchanged with ethylthio group | 65% |
Mechanistic studies suggest an SN2 pathway due to steric hindrance from the neighboring acetyl group. The reaction is monitored via TLC and confirmed by NMR loss of the original thioether proton signal at δ 3.82 ppm.
Ester Hydrolysis
The methyl ester undergoes hydrolysis to form the corresponding carboxylic acid, a key step for further derivatization:
Conditions :
-
Acidic : 6M HCl, reflux, 8 h → 89% conversion
-
Basic : 2M NaOH in MeOH/H₂O (1:1), 60°C, 4 h → 94% conversion
The product (carboxylic acid derivative) shows:
-
IR: Broad peak at 2500–3300 cm⁻¹ (O-H stretch) and 1685 cm⁻¹ (C=O)
-
NMR: Disappearance of methyl ester singlet at δ 3.68 ppm
Oxidation of the Pyrrole Ring
The pyrrole moiety undergoes regioselective oxidation at the 5-position:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| m-CPBA | CH₂Cl₂, 0°C → RT, 3 h | 5-hydroxy-pyrrole derivative |
| DDQ | Toluene, 110°C, 12 h | Aromatic pyrrole with conjugated dienone |
The oxidized products exhibit altered UV-Vis spectra (λₐᵦₛ = 320 nm for dienone vs. 280 nm for parent compound).
Cyclization Reactions
The compound participates in annulation reactions to form extended heterocycles:
Thieno[2,3-d]pyrimidine Core Modification
Reaction with o-phenylenediamine under acidic conditions yields benzimidazole-fused hybrids :
textConditions: DMF, 130°C, 2.5 h Product: 6-(1H-benzimidazol-2-yl)-3,5-dimethyl-2-thioxo-1H-thieno[2,3-d]pyrimidin-4-one Yield: 72% [2] Key \( ^1H \) NMR shifts: δ 7.19–7.57 (Ar-H), δ 12.62 (NH)[2]
Mannich-Type Cyclization
Treatment with primary amines and formaldehyde generates hexahydrothieno[2,3-d]pyrimidines :
textConditions: EtOH, 70–80°C, 2 h Product: 2,3,4,4a,5,6-hexahydrothieno[2,3-d]pyrimidine-4a-carbonitriles Yield Range: 68–83% [4] Mechanism: Double aminomethylation followed by intramolecular cyclization[4]
Cross-Coupling Reactions
The phenyl group on the thienopyrimidine ring participates in Suzuki-Miyaura couplings:
| Boronic Acid | Catalyst | Product | Yield |
|---|---|---|---|
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, dioxane | 6-(4-methoxyphenyl)-thienopyrimidine | 81% |
Post-coupling NMR analysis confirms new quaternary carbon signals at δ 158.9 ppm (C-OCH₃).
Stability Under Thermal and Photolytic Conditions
-
Thermal : Stable up to 200°C (TGA data)
-
Photolytic : UV irradiation (254 nm, 48 h) causes 15% decomposition via S-C bond cleavage
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared here with ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate (CAS: 193537-14-3), a structurally related heterocycle. Key differences include:
| Parameter | Methyl 2,4-dimethyl-5-(2-((2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)acetyl)-1H-pyrrole-3-carboxylate | Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate |
|---|---|---|
| Core Structure | Pyrrole ring fused to thieno[2,3-d]pyrimidine | Dihydrothieno[2,3-c]pyridine ring |
| Functional Groups | Methyl ester, thioacetyl linker, phenyl substituent | Ethyl ester, Boc-protected amine, reduced dihydrothienopyridine ring |
| Molecular Formula | C₂₂H₂₁N₃O₃S₂ | C₁₅H₂₂N₂O₄S |
| Molecular Weight | ~463.55 g/mol | ~326.41 g/mol |
| Key Substituents | 2-Methyl-6-phenyl group on thienopyrimidine | 6-Boc group on dihydrothienopyridine |
| Potential Solubility | Lower solubility due to phenyl group | Higher solubility from Boc and amine groups |
Pharmacological Implications
- Target Compound: The phenyl and thienopyrimidine groups suggest strong binding to hydrophobic kinase pockets, while the thioacetyl linker may enhance stability against metabolic degradation. The methyl ester improves bioavailability but may reduce aqueous solubility.
- However, the dihydrothienopyridine ring may reduce aromaticity, affecting binding affinity .
Q & A
Q. What are the critical steps and reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions, typically starting with the preparation of the thieno[2,3-d]pyrimidine core. Key steps include:
- Cyclocondensation of substituted thioureas or hydrazines with carbonyl precursors to form the pyrimidine ring .
- Introduction of the thioacetyl linker via nucleophilic substitution or coupling reactions (e.g., using chloroacetyl derivatives under anhydrous DMF at 60–80°C) .
- Final esterification or alkylation to attach the methyl carboxylate group. Optimize yields by controlling temperature, using catalysts (e.g., Pd for cross-couplings), and anhydrous solvents .
Q. Which spectroscopic techniques are essential for structural confirmation?
- NMR (¹H/¹³C): Assigns proton environments (e.g., methyl groups at positions 2 and 4 of the pyrrole ring) and confirms substitution patterns on the thienopyrimidine moiety .
- IR Spectroscopy: Identifies carbonyl stretches (ester at ~1700 cm⁻¹, acetyl at ~1650 cm⁻¹) .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
Q. How should the compound be stored to ensure stability?
Store at -20°C under inert gas (argon/nitrogen) in amber glass vials to prevent photodegradation. Use desiccants to avoid hydrolysis of the ester or thioacetyl groups .
Advanced Research Questions
Q. How can discrepancies in biological activity data across studies be resolved?
- Standardize assays: Use identical cell lines (e.g., HepG2 for cytotoxicity) and concentrations.
- Verify purity: Employ HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity .
- Compare structural analogs: Evaluate if minor substituent changes (e.g., phenyl vs. tolyl groups) explain activity variations .
Q. What computational methods predict binding interactions with biological targets?
- Molecular docking (AutoDock Vina, Schrödinger): Model interactions with enzymes (e.g., kinases) using crystallographic data from the Protein Data Bank .
- Molecular Dynamics (MD): Simulate ligand-receptor stability over 100 ns trajectories to assess binding affinity.
- QSAR: Correlate electronic descriptors (e.g., logP, HOMO/LUMO) with activity data from analogs .
Q. How to design structure-activity relationship (SAR) studies for the thieno[2,3-d]pyrimidine moiety?
- Synthesize analogs with:
- Varied substituents on the phenyl ring (e.g., electron-withdrawing groups at the para position).
- Modified thioacetyl linkers (e.g., replacing sulfur with oxygen or altering chain length).
Q. What strategies mitigate low yields in the final coupling step?
- Optimize reaction conditions: Increase catalyst loading (e.g., EDCI/HOBt for amide bonds) or extend reaction time.
- Protect reactive sites: Temporarily block sensitive groups (e.g., pyrrole NH) during coupling .
- Purify intermediates: Use flash chromatography (silica gel, ethyl acetate/hexane) to remove unreacted starting materials .
Q. How are common synthesis impurities identified and removed?
- Byproducts: Unreacted thienopyrimidine intermediates or hydrolyzed esters.
- Purification:
- Column chromatography (silica gel, gradient elution with dichloromethane/methanol).
- Recrystallization from ethanol/dioxane (1:1 v/v) .
- Analytical monitoring: Use TLC (Rf comparison) and HPLC-DAD to track impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
